c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride
Overview
Description
“c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C5H7N3•2HCl and a molecular weight of 184.07 .
Physical And Chemical Properties Analysis
“c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride” is a solid . It has a molecular formula of C5H7N3•2HCl and a molecular weight of 184.07 .Scientific Research Applications
Imidazole Derivatives in Scientific Research
Imidazole derivatives are known for their significant pharmacological activities and have been the subject of scientific exploration. These compounds play a crucial role in living organisms and are part of the structure of natural compounds like histamine, biotin, certain alkaloids, and nucleic acids. Moreover, they are structural fragments in various medicinal preparations. Imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties, making them valuable in the development of new pharmacological agents.
Antimicrobial and Antifungal Applications : Imidazole derivatives serve as raw materials for manufacturing antifungal drugs such as ketoconazole and clotrimazole. They are also used in the synthesis of bactericides like imazilil and prochloraz, indicating their potent antimicrobial and antifungal activities American Journal of IT and Applied Sciences Research, 2022.
Anticancer Potential : Certain imidazole derivatives have shown promise in anticancer research. Compounds like ruthenium-based imidazole derivatives have been identified as potential anticancer agents, offering advantages such as reduced toxicity and in vivo tolerance .
Antioxidant Properties : Imidazole derivatives have been investigated for their antioxidant capabilities, which are crucial for preventing cell impairment and various diseases. Their ability to act as radical scavengers highlights their potential in therapeutic applications Current topics in medicinal chemistry, 2014.
Safety And Hazards
properties
IUPAC Name |
(1-methylimidazol-2-yl)-(3-methylphenyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-4-3-5-10(8-9)11(13)12-14-6-7-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOOGJRARMPPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=NC=CN2C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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